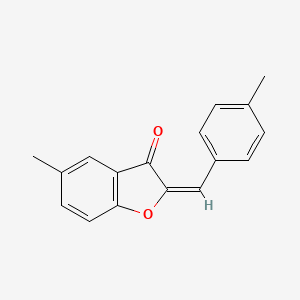
5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position, a phenyl group at the 2-position, and a pyridyl group at the 3-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis may begin with commercially available indole derivatives.
Suzuki Coupling: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a suitable palladium catalyst.
Pyridyl Group Introduction: The pyridyl group can be introduced through a similar coupling reaction or via direct substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinonoid structures.
Reduction: Reduction reactions may target the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups at the 5-position.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, indole derivatives are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Pharmaceutical research may explore this compound for its potential therapeutic effects. Indole derivatives are known to interact with various biological targets, making them candidates for drug development.
Industry
In the industrial sector, such compounds may be used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole would depend on its specific biological or chemical context. Generally, indole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The bromine, phenyl, and pyridyl groups may contribute to binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-phenylindole: Lacks the pyridyl group, which may affect its reactivity and biological activity.
2-Phenyl-3-(2-pyridyl)indole: Lacks the bromine atom, potentially altering its chemical properties.
5-Bromo-3-(2-pyridyl)indole: Lacks the phenyl group, which may influence its interactions with biological targets.
Uniqueness
The presence of the bromine, phenyl, and pyridyl groups in 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole makes it unique in terms of its chemical reactivity and potential biological activities. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
94107-54-7 |
|---|---|
Molekularformel |
C19H13BrN2 |
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
5-bromo-2-phenyl-3-pyridin-2-yl-1H-indole |
InChI |
InChI=1S/C19H13BrN2/c20-14-9-10-16-15(12-14)18(17-8-4-5-11-21-17)19(22-16)13-6-2-1-3-7-13/h1-12,22H |
InChI-Schlüssel |
XFAMYNHHENIARL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Br)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-6-propylimidazo[1,2-b]pyridazine](/img/structure/B12909852.png)

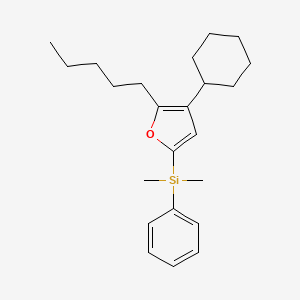
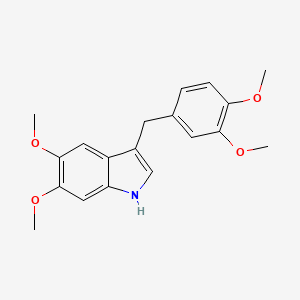
![N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12909881.png)


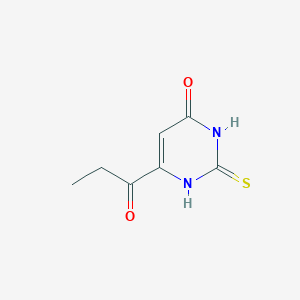
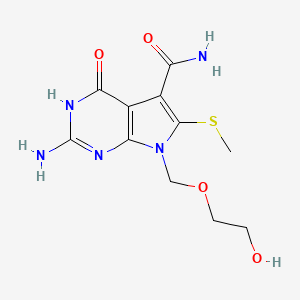


![2,2'-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B12909901.png)
